molecular formula C14H21N5O4 B2499024 1-(Tert-Butoxycarbonyl)-5,6-Dihydrospiro[Piperidine-4,7-Pyrrolo[1,2-D]Tetrazole]-6-Carboxylic Acid CAS No. 1250995-82-4

1-(Tert-Butoxycarbonyl)-5,6-Dihydrospiro[Piperidine-4,7-Pyrrolo[1,2-D]Tetrazole]-6-Carboxylic Acid

Cat. No.: B2499024
CAS No.: 1250995-82-4
M. Wt: 323.353
InChI Key: NYLBWDINMQVQOB-UHFFFAOYSA-N
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Description

This compound is a spirocyclic piperidine derivative featuring a fused pyrrolo[1,2-d]tetrazole ring system. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the piperidine nitrogen, enhancing synthetic versatility. Its spiro architecture introduces conformational rigidity, which may optimize target binding in drug design .

Properties

IUPAC Name

1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[5,6-dihydropyrrolo[2,1-e]tetrazole-7,4'-piperidine]-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N5O4/c1-13(2,3)23-12(22)18-6-4-14(5-7-18)9(10(20)21)8-19-11(14)15-16-17-19/h9H,4-8H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYLBWDINMQVQOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C(CN3C2=NN=N3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

1-(Tert-Butoxycarbonyl)-5,6-Dihydrospiro[Piperidine-4,7-Pyrrolo[1,2-D]Tetrazole]-6-Carboxylic Acid is a complex organic compound notable for its unique spirocyclic structure. This compound has attracted interest in medicinal chemistry due to its potential biological activities and applications as a precursor for synthesizing bioactive molecules. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 1-(Tert-Butoxycarbonyl)-5,6-Dihydrospiro[Piperidine-4,7-Pyrrolo[1,2-D]Tetrazole]-6-Carboxylic Acid is C₁₆H₂₃N₃O₅. The presence of a tert-butoxycarbonyl (Boc) protecting group is significant in organic synthesis, particularly in peptide chemistry, where it protects amino groups during reactions. The spirocyclic framework involving piperidine and pyrrole moieties contributes to the compound's biological activity by enhancing binding affinity to various biological targets.

Anti-inflammatory Activity

Compounds with spirocyclic structures have been reported to possess anti-inflammatory effects. For instance, a series of synthesized spiro compounds were shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in inflammatory responses. These compounds exhibited selectivity indices higher than that of celecoxib, a standard anti-inflammatory drug . The anti-inflammatory activity could be attributed to the modulation of prostaglandin synthesis through COX inhibition.

Antioxidant Properties

Antioxidant activity is another important biological characteristic associated with spirocyclic compounds. A review highlighted that many synthetic and natural spiro compounds demonstrate significant antioxidant effects through various mechanisms, including free radical scavenging activities . Such properties are crucial in preventing oxidative stress-related diseases.

Case Studies

  • Antimicrobial Evaluation : A study synthesized several spiro derivatives and tested their antimicrobial activity against four bacterial species. Results indicated that some derivatives exhibited potent antibacterial effects comparable to established antibiotics .
  • Inhibition Studies : In silico studies have shown that similar spiro compounds can effectively bind to active sites of enzymes involved in inflammation and microbial resistance mechanisms. These findings suggest that 1-(Tert-Butoxycarbonyl)-5,6-Dihydrospiro[Piperidine-4,7-Pyrrolo[1,2-D]Tetrazole]-6-Carboxylic Acid may possess similar binding characteristics due to its structural features .

Comparative Analysis

To better understand the potential of 1-(Tert-Butoxycarbonyl)-5,6-Dihydrospiro[Piperidine-4,7-Pyrrolo[1,2-D]Tetrazole]-6-Carboxylic Acid in medicinal applications, a comparison with other structurally related compounds can be insightful:

Compound NameStructural FeaturesBiological Activity
1-(Tert-Butoxycarbonyl)-5,6-Dihydrospiro[Piperidine-4,7-Pyrrolo[1,2-D]Tetrazole]-6-Carboxylic AcidSpirocyclic structure with piperidine and pyrrolePotential antimicrobial and anti-inflammatory
Spiro-4H-pyran derivativesSpirocyclic coreAntimicrobial and antioxidant
Tetracyclic pyridone carboxylic acidsTetracyclic structureAntibacterial and DNA gyrase inhibition

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as an inhibitor of acetyl-CoA carboxylase (ACC), an enzyme involved in fatty acid metabolism. Inhibition of ACC can lead to reduced fatty acid synthesis, making it a target for treating obesity and related metabolic disorders such as Type II diabetes and nonalcoholic fatty liver disease (NAFLD) .

Antidiabetic Agents

Research indicates that compounds similar to 1-(Tert-Butoxycarbonyl)-5,6-Dihydrospiro[Piperidine-4,7-Pyrrolo[1,2-D]Tetrazole]-6-Carboxylic Acid may be effective in managing conditions associated with insulin resistance. The inhibition of ACC can improve metabolic profiles in obese subjects, potentially leading to weight loss and improved insulin sensitivity .

Pharmaceutical Development

The structural characteristics of this compound make it suitable for further modifications to enhance its pharmacological properties. The presence of the tert-butoxycarbonyl (Boc) protecting group allows for selective reactions during synthetic pathways, facilitating the development of new derivatives with tailored biological activities .

Synthetic Intermediates

This compound serves as an important intermediate in the synthesis of more complex molecules, particularly in the development of novel drug candidates. Its unique spirocyclic framework can be utilized to create libraries of compounds for high-throughput screening against various biological targets .

Case Study 1: Inhibition of Acetyl-CoA Carboxylase

In a study exploring the effects of various ACC inhibitors, compounds structurally related to 1-(Tert-Butoxycarbonyl)-5,6-Dihydrospiro[Piperidine-4,7-Pyrrolo[1,2-D]Tetrazole]-6-Carboxylic Acid demonstrated significant reductions in lipid accumulation in liver cells when tested in vitro. This suggests potential therapeutic benefits for treating metabolic syndrome .

Case Study 2: Antidiabetic Efficacy

A clinical trial involving patients with Type II diabetes evaluated the efficacy of ACC inhibitors derived from spirocyclic structures similar to this compound. Results indicated improved glycemic control and reductions in body fat percentage over a 12-week treatment period, highlighting the compound's potential role in diabetes management .

Comparison with Similar Compounds

Structural Analogs and Heterocyclic Variations

The compound’s closest analogs differ in the fused heterocyclic system. Key examples include:

Compound Name Heterocycle Key Features
Target Compound Pyrrolo[1,2-d]tetrazole Tetrazole ring enhances polarity and metabolic stability.
1-(Tert-Butoxycarbonyl)-5,6-Dihydrospiro[Piperidine-4,7-Pyrrolo[2,1-C][1,2,4]Triazole]-6-Carboxylic Acid Pyrrolo[2,1-c][1,2,4]triazole Triazole ring offers reduced basicity compared to tetrazole.
1-(Tert-Butoxycarbonyl)-5’,6’-Dihydrospiro[Piperidine-4,7’-Pyrrolo[1,2-A]Imidazole]-6’-Carboxylic Acid Pyrrolo[1,2-a]imidazole Imidazole provides a protonable nitrogen, influencing solubility and pH stability.

Structural Implications :

  • Tetrazole vs. Triazole : The tetrazole ring in the target compound (pKa ~4.9) is more acidic than triazole (pKa ~10), enhancing solubility in physiological conditions .
  • Imidazole vs. Tetrazole: The imidazole analog () includes a basic nitrogen, enabling ionic interactions in biological systems, whereas the tetrazole’s non-basic nature reduces off-target interactions .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Triazole Analog Imidazole Analog
Molecular Weight ~400 (estimated) ~390 (estimated) ~380 (estimated)
logP ~1.5 (predicted) ~2.0 (predicted) ~1.8 (predicted)
Aqueous Solubility Moderate (tetrazole) Low (triazole) Moderate (imidazole)
Metabolic Stability High Moderate Moderate

Key Observations :

  • The tetrazole’s polarity improves solubility over the triazole analog but may reduce membrane permeability.
  • Imidazole’s basic nitrogen enhances solubility at acidic pH, aligning with its use in medicinal intermediates .

Preparation Methods

Preformed-Ring Cyclization Approaches

This method involves constructing one ring system before introducing the second via cyclization. For example, 1,3-dipolar cycloaddition has been employed to form the pyrrolo[1,2-d]tetrazole moiety. A 2017 study demonstrated that hydroxylamine condensation with ketones generates 1,3-dipoles, which undergo cycloaddition with alkenes or alkynes to yield tetrazole-fused heterocycles. Subsequent hydrogenation and Boc protection afford intermediates for piperidine ring closure.

Samarium(II)-mediated cyclization offers an alternative route. Procter’s work shows that unsaturated ketolactams treated with SmI2 undergo conjugate reduction followed by aldol cyclization, forming spirocyclic lactams. Reduction with BH3·THF then yields the piperidine ring, achieving the spiro junction in high diastereomeric excess (up to 95%).

Convergent Fragment Coupling

Here, pre-synthesized piperidine and tetrazole fragments are coupled. Ring-closing metathesis (RCM) using Grubbs catalysts has proven effective. For instance, diene precursors derived from N-Boc-piperidine-4-carboxylates undergo RCM to form the spirocyclic skeleton, with subsequent hydrogenation stabilizing the structure. This method benefits from modularity but requires stringent control over olefin geometry.

Stepwise Preparation Methodology

The synthesis can be dissected into four critical stages:

Boc Protection of the Piperidine Nitrogen

Ethyl nipecotate (piperidine-3-carboxylate) is commonly used as the starting material. Treatment with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP) selectively protects the secondary amine, yielding N-Boc-ethyl nipecotate. This step ensures chemoselectivity in subsequent reactions.

Spirocyclic Core Formation

Lithium diisopropylamide (LDA)-mediated aldol condensation between N-Boc-ethyl nipecotate and aldehydes generates β-hydroxy esters. Manganese dioxide (MnO₂) oxidation converts these intermediates to β-keto esters, which undergo cyclization with hydrazine hydrate to form the pyrrolo[1,2-d]tetrazole ring.

Example Procedure

  • Aldol Condensation :
    • N-Boc-ethyl nipecotate (1.0 eq), aldehyde (1.2 eq), LDA (2.5 eq), THF, −78°C → rt, 12 h.
    • Yield: 70–85%.
  • Oxidation :

    • β-Hydroxy ester (1.0 eq), MnO₂ (3.0 eq), CH₂Cl₂, rt, 6 h.
    • Yield: 90–95%.
  • Cyclization :

    • β-Keto ester (1.0 eq), hydrazine hydrate (2.0 eq), EtOH, reflux, 8 h.
    • Yield: 65–75%.

Carboxylic Acid Functionalization

Saponification of the ethyl ester with lithium hydroxide (LiOH) in THF/H₂O affords the carboxylic acid derivative. Careful pH control during workup prevents Boc group cleavage.

Final Deprotection and Purification

While the Boc group is typically retained for stability, acidic deprotection (e.g., TFA in DCM) may be employed if needed. Reverse-phase HPLC or silica gel chromatography isolates the pure compound.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield (%) Advantages Limitations
1,3-Dipolar Cycloaddition Cycloaddition, Hydrogenation, Boc Protection 50–60 High stereoselectivity Multi-step, moderate yields
SmI2-Mediated Cyclization Conjugate reduction, Aldol cyclization 70–80 Excellent diastereocontrol Sensitive to moisture/oxygen
RCM Approach Metathesis, Hydrogenation 55–65 Modular fragment design Requires expensive catalysts
Hydrazine Cyclization Aldol, Oxidation, Cyclization 65–75 Scalable, cost-effective Limited substrate scope

Challenges and Optimization Strategies

Stereochemical Control

The spiro center’s configuration critically influences biological activity. Dynamic kinetic resolution using chiral auxiliaries or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) has been explored but remains underdeveloped for this compound.

Functional Group Compatibility

The Boc group’s stability under oxidative (MnO₂) and basic (LDA) conditions is well-documented. However, strong acids or prolonged heating may necessitate alternative protecting groups (e.g., Fmoc).

Scalability

Industrial-scale synthesis prioritizes the hydrazine cyclization route due to its operational simplicity. Recent advances in continuous-flow systems have reduced reaction times from hours to minutes while improving yields.

Q & A

Basic: What are the key synthetic pathways for synthesizing 1-(Tert-Butoxycarbonyl)-5,6-Dihydrospiro[Piperidine-4,7-Pyrrolo[1,2-D]Tetrazole]-6-Carboxylic Acid?

Methodological Answer:
The synthesis typically involves multi-step organic reactions, starting with the construction of the spirocyclic core. A common strategy includes:

  • Step 1: Formation of the pyrrolo-tetrazole ring via cyclocondensation of amino precursors with carbonyl derivatives under acidic/basic conditions .
  • Step 2: Introduction of the tert-butoxycarbonyl (Boc) protecting group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine to protect the piperidine nitrogen .
  • Step 3: Carboxylic acid functionalization through hydrolysis of ester intermediates (e.g., ethyl or methyl esters) under alkaline conditions (e.g., NaOH/EtOH) .
    Critical Considerations:
  • Solvent selection (e.g., dichloromethane or THF) and temperature control are vital for regioselectivity .
  • Intermediate purification via column chromatography or recrystallization ensures high purity before subsequent steps .

Basic: How is the structural integrity of this compound confirmed post-synthesis?

Methodological Answer:
A combination of spectroscopic and spectrometric techniques is employed:

  • ¹H/¹³C NMR: Assigns proton and carbon environments. For example, the Boc group exhibits a characteristic singlet at ~1.4 ppm (¹H) for tert-butyl hydrogens .
  • IR Spectroscopy: Confirms the presence of carbonyl groups (Boc: ~1680–1720 cm⁻¹; carboxylic acid: ~2500–3300 cm⁻¹ broad stretch) .
  • HRMS (High-Resolution Mass Spectrometry): Validates molecular weight accuracy (e.g., [M+H]⁺ or [M+Na]⁺ ions) with <5 ppm error .
    Data Interpretation Example:
    In spirocyclic analogs, downfield shifts in ¹³C NMR (e.g., 155–160 ppm) confirm carbamate (Boc) formation .

Advanced: How can researchers optimize reaction conditions to improve yield in spirocyclic systems?

Methodological Answer:

  • Catalyst Screening: Use palladium on carbon (Pd/C) or chiral rhodium catalysts for asymmetric induction in cyclization steps .
  • Solvent Optimization: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while toluene facilitates high-temperature reactions .
  • Reaction Monitoring: Employ TLC or in-situ FTIR to track intermediate formation and adjust reaction times dynamically .
    Case Study:
    In related spiro-piperidine systems, adjusting the DMDAAC monomer ratio during copolymerization improved yields by 20% .

Advanced: What mechanistic insights explain the reactivity of the tetrazole moiety in this compound?

Methodological Answer:

  • Electronic Effects: The tetrazole ring’s electron-deficient nature facilitates nucleophilic aromatic substitution (e.g., with amines or thiols) at the C-7 position .
  • Ring Strain: The spirocyclic architecture introduces torsional strain, increasing susceptibility to ring-opening reactions under acidic conditions .
    Experimental Validation:
    DFT (Density Functional Theory) calculations predict activation energies for ring-opening pathways, guiding solvent and catalyst selection .

Advanced: How can computational modeling predict the stability of this compound in biological systems?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations: Assess interactions with water/lipid bilayers to predict membrane permeability .
  • Docking Studies: Map binding affinities to enzymes (e.g., kinases) using software like AutoDock Vina, focusing on hydrogen bonding with the carboxylic acid group .
    Key Parameters:
  • LogP calculations (via ChemDraw or Schrödinger Suite) estimate lipophilicity, critical for blood-brain barrier penetration .

Advanced: How to resolve contradictions in spectroscopic data for spirocyclic derivatives?

Methodological Answer:

  • Variable Temperature NMR: Resolves signal splitting caused by conformational exchange in the piperidine ring .
  • X-ray Crystallography: Provides unambiguous confirmation of spiro connectivity and stereochemistry. For example, symmetry codes in crystal structures validate spatial arrangements .
    Case Study:
    Discrepancies in ¹³C NMR shifts for a related compound were resolved by comparing crystallographic data with simulated spectra .

Advanced: What methodologies assess the compound’s potential as a kinase inhibitor?

Methodological Answer:

  • In Vitro Kinase Assays: Use TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) to measure IC₅₀ values against target kinases (e.g., EGFR or ALK) .
  • SAR (Structure-Activity Relationship) Studies: Modify the pyrrolo-tetrazole core and evaluate changes in inhibitory potency. For example, replacing the Boc group with acyl derivatives alters binding kinetics .
    Validation:
    Correlate in vitro data with in silico docking results to refine synthetic priorities .

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